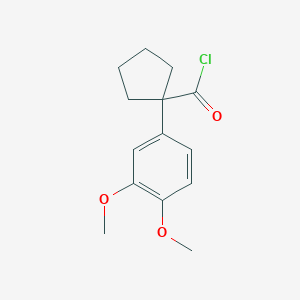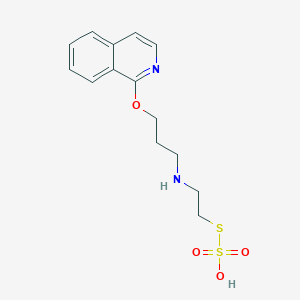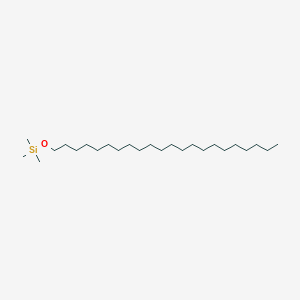
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core This compound is characterized by its unique structure, which includes a diiodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide typically involves the alkylation of a pyridine derivative. One common method is the reaction of 1-methylpyridinium with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diiodide counterion.
Oxidation and Reduction: The pyridinium core can undergo redox reactions, which are of interest in electrochemical studies.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while redox reactions can lead to the formation of reduced or oxidized pyridinium derivatives.
科学的研究の応用
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s quaternary ammonium structure makes it useful in studies involving cell membranes and ion channels.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can influence various cellular processes and is of interest in both biological and chemical research.
特性
CAS番号 |
51943-29-4 |
|---|---|
分子式 |
C12H22I2N2 |
分子量 |
448.13 g/mol |
IUPAC名 |
diethyl-methyl-[(1-methylpyridin-1-ium-2-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C12H22N2.2HI/c1-5-14(4,6-2)11-12-9-7-8-10-13(12)3;;/h7-10H,5-6,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
SFFSJSHTQZPTMF-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(CC)CC1=CC=CC=[N+]1C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


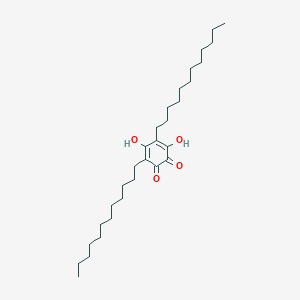
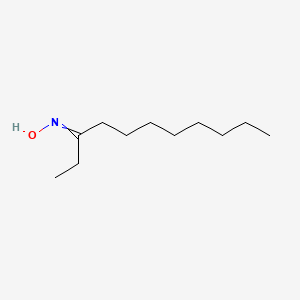
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
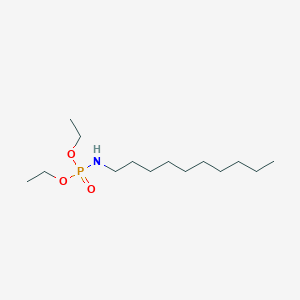

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
